![molecular formula C26H28N6O4 B12173572 N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12173572.png)
N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by an octanedihydrazide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with octanedihydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its indole moieties.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
- N’~1~,N’~8~-bis[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
- N’~1~,N’~8~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is unique due to the presence of methyl groups on the indole rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C26H28N6O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]octanediamide |
InChI |
InChI=1S/C26H28N6O4/c1-15-9-11-19-17(13-15)23(25(35)27-19)31-29-21(33)7-5-3-4-6-8-22(34)30-32-24-18-14-16(2)10-12-20(18)28-26(24)36/h9-14,27-28,35-36H,3-8H2,1-2H3 |
InChI Key |
PFAZBLYUIIHLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


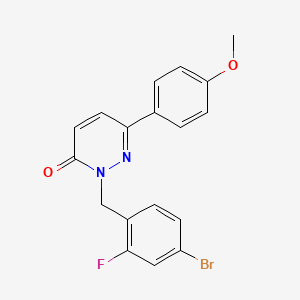
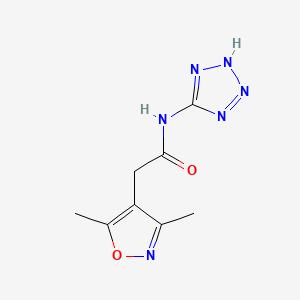
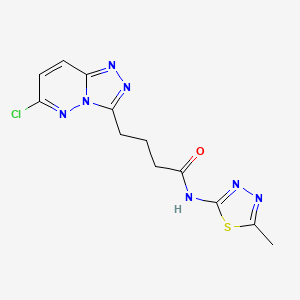

![7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173524.png)

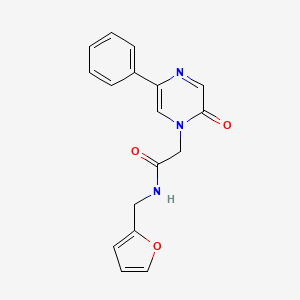

![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12173544.png)
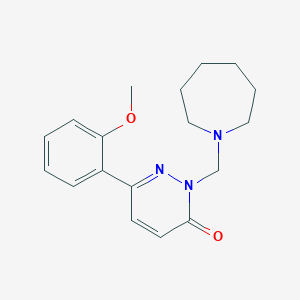
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12173547.png)
![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12173548.png)
![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)

